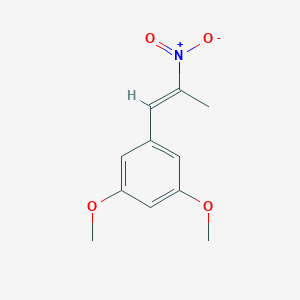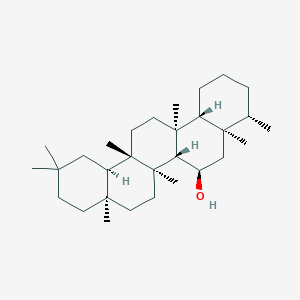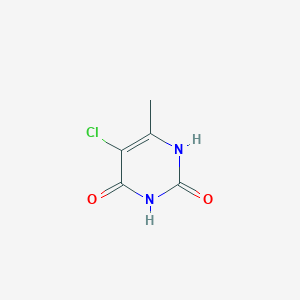
2-ナフトール-6,8-ジスルホン酸
説明
2-Naphthol-6,8-disulfonic acid is a derivative of naphthol that has been functionalized with sulfonic acid groups at the 6 and 8 positions of the naphthalene ring. This compound is of interest due to its potential applications in various fields, including catalysis and material science for fuel cell applications .
Synthesis Analysis
The synthesis of compounds related to 2-naphthol-6,8-disulfonic acid can be achieved through multicomponent condensation reactions. For instance, β-cyclodextrin-butane sulfonic acid has been used as a catalyst for the synthesis of 1-amidoalkyl-2-naphthols, which involves the condensation of aromatic aldehydes, β-naphthol, and amides under solvent-free conditions . Similarly, ionic liquids with sulfonic acid groups have been synthesized and employed as catalysts for the preparation of 1-carbamatoalkyl-2-naphthols and 1-amidoalkyl-2-naphthols, also through a multicomponent condensation approach .
Molecular Structure Analysis
The molecular structure of sulfonated naphthalenic compounds, such as those derived from 2-naphthol-6,8-disulfonic acid, has been characterized using techniques like FT-IR and 1H NMR spectroscopy. These methods provide insights into the structural features of the synthesized compounds, including the degree of sulfonation and the distribution of sulfonic acid groups on the naphthalene ring .
Chemical Reactions Analysis
The reactivity of sulfonated naphthol derivatives can be explored through various chemical reactions. For example, sulfonated polyimides based on naphthalenic sulfonic acids have been synthesized for fuel cell applications, demonstrating the potential of these materials in proton exchange membranes . Additionally, the sulfonation of naphthol and its derivatives with sulfur trioxide has been studied, revealing the influence of initial sulfation on the composition of the sulfo-products .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonated naphthalenic compounds are influenced by the degree of sulfonation. For instance, sulfonated polyimides exhibit proton conductivities and thermal stabilities that vary with the degree of sulfonation, which also affects their water uptake, ion-exchange capacity, and methanol permeability . The sulfonation process itself, as well as the presence of sulfonic acid groups, can significantly alter the properties of the naphthol derivatives, making them suitable for specific applications such as catalysis and material science .
科学的研究の応用
分析化学: グリホサートの検出
2-ナフトール-6,8-ジスルホン酸: は、グリホサート製剤であるラウンドアップ中の不純物として同定されています 。これは良好な分析特性を示し、廃水サンプル中のグリホサートの分析に適しています。その熱安定性と約220°Cの融点は、信頼性の高い測定を可能にします。 この化合物のUV検出波長範囲は220nmから240nmであり、0.1ppmを超える濃度の塩化物イオンを検出できます 。
有機合成: 多成分反応
この化合物は、多成分反応による複素環の合成において重要な役割を果たします。 2-ナフトール-6,8-ジスルホン酸の電子豊富な芳香族骨格は、さまざまな有機変換で利用できるため、強力な生物活性を有する多くの有機分子の生成につながります 。
環境科学: 廃水処理
分析特性により、2-ナフトール-6,8-ジスルホン酸は、環境科学で廃水中の汚染物質を監視および分析するために使用されています。 これは、廃水処理プロセスの有効性と汚染物質の環境への影響を評価するのに役立ちます 。
材料科学: 染料合成
この化合物は、材料科学で食用色素の調製に使用されています。 スルホン酸基は染料の水溶性を高めるため、数多くの用途を持つ染料合成における貴重な試薬となっています 。
生化学: 脂肪酸分析
2-ナフトール-6,8-ジスルホン酸: は、植物や動物の脂肪酸分析に使用できます。 このアプリケーションは、代謝経路と脂肪酸のさまざまな生物学的プロセスにおける役割を理解するために重要です 。
グリーンケミストリー: 環境に優しい試薬
環境に優しい試薬として、2-ナフトール-6,8-ジスルホン酸はグリーンケミストリーの実践で好まれています。 低コスト、取り扱いの容易さ、耐湿性により、持続可能な化学プロセスにとって魅力的な候補となっています 。
医薬品化学: 生物活性研究
2-ナフトール-6,8-ジスルホン酸を使用して合成された複素環化合物は、マラリア、抗菌、抗腫瘍、抗がん、抗うつ、抗ウイルス、抗糖尿病、抗炎症、抗HIV特性など、幅広い生物活性を研究しています 。
作用機序
Target of Action
2-Naphthol-6,8-disulfonic acid, also known as 7-hydroxynaphthalene-1,3-disulfonic acid, is a synthetic organic compound It’s known to be effective in both uva and uvb regions , suggesting potential interactions with molecules or structures sensitive to these light wavelengths.
Mode of Action
It’s known to be used as a coupling component for a wide range of azo colorants . This suggests that it may interact with its targets through a diazo coupling reaction, which involves the reaction of an aromatic amine and a diazonium compound to produce an azo compound .
Biochemical Pathways
Its role as a coupling component in the production of azo colorants suggests that it may be involved in the biochemical pathways related to color perception or color production .
Pharmacokinetics
It’s known to be thermally stable with a melting point of about 220°c , which could influence its bioavailability and pharmacokinetics.
Result of Action
It’s known to have good analytical properties and can be used for the analysis of glyphosate in wastewater samples . This suggests that it may have applications in environmental monitoring and pollution control.
Action Environment
The action of 2-Naphthol-6,8-disulfonic acid can be influenced by environmental factors. For instance, it’s known to be thermally stable , suggesting that it can retain its structure and function in high-temperature environments. Additionally, it’s freely soluble in water but practically insoluble in alcohol , indicating that its solubility and therefore its action can be influenced by the solvent environment.
特性
IUPAC Name |
7-hydroxynaphthalene-1,3-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O7S2/c11-7-2-1-6-3-8(18(12,13)14)5-10(9(6)4-7)19(15,16)17/h1-5,11H,(H,12,13,14)(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBIZWYVJFIYOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)S(=O)(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059470 | |
| Record name | 1,3-Naphthalenedisulfonic acid, 7-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
118-32-1 | |
| Record name | 2-Naphthol-6,8-disulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthol-6,8-disulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | G Acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2073 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Naphthalenedisulfonic acid, 7-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Naphthalenedisulfonic acid, 7-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-hydroxynaphthalene-1,3-disulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.860 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-NAPHTHOL-6,8-DISULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5995F5R8Y9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the structural characterization of 2-Naphthol-6,8-disulfonic acid?
A1: 2-Naphthol-6,8-disulfonic acid, often encountered as its disodium salt (G acid), is an organic compound with the molecular formula C10H8O7S2. Its molecular weight is 360.32 g/mol. While specific spectroscopic data is not available in the provided research papers, it's important to note that compounds like this are often characterized using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Q2: What are the applications of 2-Naphthol-6,8-disulfonic acid in dye synthesis?
A: 2-Naphthol-6,8-disulfonic acid serves as a crucial building block in synthesizing various azo dyes. [, ] For instance, it reacts with tetra-azo 3,3′-dimethylbenzidine to form an intermediate in the synthesis of Acid Red 114. [] Another azo dye, Food Yellow No. 5, can contain an impurity called GS-SA (l-(4-sulfophenylazo)-2-naphthol-6,8-disulfonic acid), highlighting the compound's role in dye manufacturing processes. []
Q3: How does the structure of 2-Naphthol-6,8-disulfonic acid influence its self-assembly properties?
A: Research shows that 2-Naphthol-6,8-disulfonic acid's flat, anionic structure plays a key role in its self-assembly behavior with cationic surfactants like dodecyltrimethylammonium bromide (DTAB). [] The different configurations possible when Orange G (the disodium salt of 2-Naphthol-6,8-disulfonic acid) interacts with cone-shaped DTAB molecules lead to the formation of nanotubes. The cup-like configuration at the front of the molecule pair creates the nanotube's transverse section, while the cylinder-like profile configuration forms the nanotube's lengthwise section. []
Q4: Are there any analytical methods used to study 2-Naphthol-6,8-disulfonic acid and its related compounds?
A: Yes, techniques like counter alternative current chromatography (CACC) effectively separate impurities present in commercial dyes, including those derived from 2-Naphthol-6,8-disulfonic acid. [] Additionally, ultra-high-performance liquid chromatography (UHPLC) helps determine manufacturing impurities in dyes like FD&C Red No. 40, which share structural similarities with 2-Naphthol-6,8-disulfonic acid derivatives. []
Q5: What are the potential environmental impacts of 2-Naphthol-6,8-disulfonic acid and its derivatives?
A: While the provided research papers do not delve into the specific environmental impact of 2-Naphthol-6,8-disulfonic acid, its use in dye manufacturing raises concerns about potential water pollution. [, , ] Further research is needed to assess the ecotoxicological effects of this compound and explore strategies for its safe disposal and potential biodegradation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![6,13-Dihydro-6,13-[1,2]benzenopentacene](/img/structure/B91746.png)




